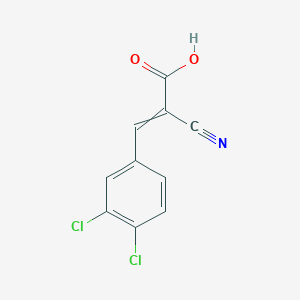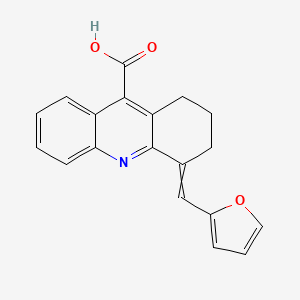
2-Bromo-N-(P-toluenesulfonyl)pyrrole
説明
2-Bromo-N-(p-toluenesulfonyl)pyrrole is a crystalline stable derivative of 2-bromopyrrole, which has been synthesized with an 80% yield through the bromination of pyrrole followed by conversion to the N-(p-toluenesulfonyl) derivative . This compound is noted for its stability at ambient temperature and serves as an excellent substrate for Suzuki coupling reactions with arylboronic acids .
Synthesis Analysis
The synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole involves a two-step process starting with the bromination of pyrrole to form 2-bromopyrrole, which is then converted to the N-(p-toluenesulfonyl) derivative . Other related syntheses in the literature involve the directed lithiation of N-benzenesulfonyl-3-bromopyrrole, which can lead to regioselective functionalization of pyrroles . Additionally, nucleophilic addition of sulfonamides to bromoacetylenes has been shown to facilitate the preparation of various substituted pyrroles .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(p-toluenesulfonyl)pyrrole is characterized by the presence of a bromine atom at the 2-position of the pyrrole ring and a p-toluenesulfonyl group attached to the nitrogen atom of the pyrrole. This structure is significant for its stability and reactivity, particularly in cross-coupling reactions .
Chemical Reactions Analysis
2-Bromo-N-(p-toluenesulfonyl)pyrrole is particularly useful in Suzuki coupling reactions with arylboronic acids, which are facilitated by its stable bromine substituent . The literature also describes various other reactions involving pyrrole derivatives, such as the acylation of pyrrole for the synthesis of 2-bromo-6-pyrrolylpyridine and subsequent cross-coupling reactions , as well as the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds into tetrasubstituted pyrroles .
Physical and Chemical Properties Analysis
While the specific physical properties of 2-Bromo-N-(p-toluenesulfonyl)pyrrole are not detailed in the provided papers, its chemical properties include high stability at room temperature and reactivity in Suzuki coupling reactions . The related compounds and reactions suggest that pyrrole derivatives can be manipulated through various synthetic routes to achieve different substitution patterns and functionalities, which can significantly alter their physical and chemical properties .
科学的研究の応用
Synthesis and Stability
2-Bromo-N-(p-toluenesulfonyl)pyrrole, a stable derivative of 2-bromopyrrole, is noted for its excellent substrate qualities in Suzuki coupling with arylboronic acids. This compound demonstrates significant stability at ambient temperature, making it a robust option for various chemical reactions (Knight, Huffman, & Isherwood, 2003).
Facilitating Pyrrole Synthesis
The compound plays a crucial role in the nucleophilic addition of sulfonamides to bromoacetylenes, leading to the facile preparation of various pyrrole derivatives. This method is highly efficient, regio- and stereoselective, offering a versatile approach to synthesizing different pyrroles with various substituents (Yamagishi et al., 2011).
Halogenation Applications
In the context of ring halogenations, 2-Bromo-N-(p-toluenesulfonyl)pyrrole is instrumental in the process involving polyalkylbenzenes. It demonstrates effectiveness in creating mixed halogenated compounds, underscoring its utility in complex halogenation reactions (Bovonsombat & Mcnelis, 1993).
Catalytic Applications
The compound also finds application in catalytic reactions. For instance, its use in the copper-catalyzed double amination of 1-halo-1-alkynes leads to the synthesis of protected tetrahydropyrazines and other heterocyclic compounds, highlighting its versatility in organometallic chemistry (Fukudome, Naito, Hata, & Urabe, 2008).
特性
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWOQDAQOPOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397287 | |
| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(P-toluenesulfonyl)pyrrole | |
CAS RN |
290306-56-8 | |
| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Bromo-N-(P-toluenesulfonyl)pyrrole in organic synthesis?
A1: 2-Bromo-N-(P-toluenesulfonyl)pyrrole [, ] serves as a stable and robust derivative of the inherently sensitive 2-bromopyrrole. This compound exhibits excellent stability at room temperature, overcoming the limitations of 2-bromopyrrole, which tends to decompose over time. This enhanced stability makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions with arylboronic acids [].
Q2: What is the crystal structure of 2-Bromo-N-(P-toluenesulfonyl)pyrrole?
A2: 2-Bromo-N-(P-toluenesulfonyl)pyrrole crystallizes in a columnar structure characterized by interdigitated C—H⋯O doubly bonded chains. These columns exhibit a herringbone packing arrangement and are interconnected through weak hydrogen bonds []. Interestingly, this structure is nearly isomorphous to its chloromethyl analog, despite the difference in size and interactions between the bromine and chloromethyl substituents [].
Q3: What are the advantages of using 2-Bromo-N-(P-toluenesulfonyl)pyrrole in Suzuki coupling reactions?
A3: 2-Bromo-N-(P-toluenesulfonyl)pyrrole acts as an efficient substrate in Suzuki coupling reactions with arylboronic acids []. This reaction allows for the introduction of diverse aryl groups onto the pyrrole ring, expanding the possibilities for synthesizing a wide array of substituted pyrrole derivatives, which are valuable building blocks in medicinal chemistry and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)










